molecular formula C21H23N5O3 B2880624 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2319635-47-5

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2880624
CAS No.: 2319635-47-5
M. Wt: 393.447
InChI Key: AYEIJINJSUWWTE-UHFFFAOYSA-N
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Description

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, often under reflux conditions.

    Attachment of the 6-Methylpyridazin-3-yl group: This step typically involves nucleophilic substitution reactions, where the piperidine intermediate reacts with a 6-Methylpyridazin-3-yl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
  • { [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine
  • 3- {2- [4- (6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido [1,2-a]pyrimidin-9-yl hexadecanoate

Uniqueness

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15-6-7-19(24-23-15)29-13-16-8-10-25(11-9-16)20(27)12-26-14-22-18-5-3-2-4-17(18)21(26)28/h2-7,14,16H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEIJINJSUWWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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